(3-Methyl-4-nitropyridin-2-yl)methyl acetate
Description
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
(3-methyl-4-nitropyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C9H10N2O4/c1-6-8(5-15-7(2)12)10-4-3-9(6)11(13)14/h3-4H,5H2,1-2H3 |
InChI Key |
WYQDBAPAUWMIDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1COC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyridine, 2-(chloromethyl)-3-methyl-4-nitro- Intermediate
A critical intermediate for the preparation of this compound is Pyridine, 2-(chloromethyl)-3-methyl-4-nitro-, which can be synthesized from 2-hydroxymethyl-3-methyl-4-nitropyridine by chlorination.
- Reagent: Thionyl chloride (SOCl₂)
- Solvent: Dichloromethane (DCM)
- Temperature: 0 °C
- Reaction time: 1 hour
- Yield: Approximately 49%
This chlorination converts the hydroxymethyl group into a chloromethyl group, which is a more reactive intermediate for subsequent esterification or nucleophilic substitution steps.
Esterification to Form this compound
The chloromethyl intermediate can be further reacted with acetate sources to form the methyl acetate derivative. Typical esterification involves nucleophilic substitution of the chloromethyl group with an acetate ion or direct acetylation of the hydroxymethyl precursor.
- Starting from 2-(chloromethyl)-3-methyl-4-nitropyridine
- React with sodium acetate or acetic acid derivatives
- Solvent: Suitable polar aprotic solvents or acetone
- Conditions: Mild heating or room temperature stirring
- Workup: Extraction, drying, and purification by chromatography
While detailed experimental parameters specific to this esterification step for the exact compound are limited in the literature, analogous procedures for related pyridinyl methyl esters suggest that nucleophilic substitution with acetate anion is efficient under mild conditions.
Alternative Synthetic Strategies and Related Compounds
Although direct literature on the exact preparation of this compound is sparse, related synthetic methodologies provide insights:
Method A (Multicomponent Reaction for Imidazo[1,2-a]pyridine Derivatives): A general procedure involving substituted pyridin-2-amines and pyridine-2-carbaldehydes with isocyanides in methanol with p-toluenesulfonic acid at 70 °C for 12 hours has been reported for related pyridinyl compounds. Though this method targets imidazo-fused systems, it exemplifies the functionalization of pyridin-2-yl methyl groups.
Reduction and Functional Group Transformation: Borane-dimethyl sulfide complex (BH3-Me2S) reduction of amides to amines in tetrahydrofuran (THF) at 0–60 °C is used in related pyridinyl compounds, indicating potential for modifying functional groups adjacent to the pyridine ring.
Halogenation and Subsequent Nucleophilic Substitution: Bromination using N-bromosuccinimide (NBS) in acetonitrile at 20–30 °C followed by palladium-catalyzed amination or substitution reactions is a common approach for functionalizing pyridine rings, which could be adapted for preparing methyl acetate derivatives.
Research Outcomes and Analytical Data
Yield and Purity
- The chlorination step to form the chloromethyl intermediate typically achieves yields around 49%, indicating moderate efficiency.
- Subsequent esterification steps, while less documented specifically for this compound, are expected to proceed with high yields based on analogous pyridinyl methyl ester syntheses.
Characterization
Typical characterization methods include:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of methyl, methylene, nitro, and pyridine ring protons and carbons.
- Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular ion peaks consistent with the molecular formula.
- Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch (~1735 cm^-1) and nitro group vibrations (~1520 and 1350 cm^-1).
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-nitropyridin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be hydrolyzed to yield the corresponding alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed
Oxidation: Formation of (3-Methyl-4-aminopyridin-2-yl)methyl acetate.
Reduction: Formation of (3-Methyl-4-aminopyridin-2-yl)methyl acetate.
Substitution: Formation of (3-Methyl-4-nitropyridin-2-yl)methanol.
Scientific Research Applications
(3-Methyl-4-nitropyridin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methyl-4-nitropyridin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The acetate group can be hydrolyzed to release the corresponding alcohol, which can further interact with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares (3-Methyl-4-nitropyridin-2-yl)methyl acetate with structurally related nitroaromatic esters and acids:
*Estimated based on structural formula.
Key Observations:
- Core Structure : The target compound and Methyl (3-chloro-5-nitropyridin-4-yl)acetate share a nitropyridine backbone, whereas others (e.g., 143665-37-6 ) are nitrobenzene derivatives. Pyridine-based compounds exhibit greater electron-deficient character, enhancing electrophilic substitution resistance compared to phenyl analogs.
- Substituent Effects : The methyl group in the target compound may sterically hinder reactions at the 3-position, whereas the chloro substituent in 1186087-42-2 could facilitate nucleophilic aromatic substitution.
- Functional Groups: Carboxylic acid derivatives (e.g., 143665-37-6 ) likely show higher aqueous solubility, while β-ketoesters (e.g., 66073-33-4 ) may undergo keto-enol tautomerism, affecting stability.
Reactivity and Stability
- Nitro Group Effects : The nitro group in all compounds confers strong electron-withdrawing effects, reducing ring electron density and directing further substitutions to meta/para positions. Pyridine derivatives may exhibit faster hydrolysis of ester groups due to the electron-deficient ring enhancing electrophilicity at the carbonyl carbon.
- Steric and Electronic Modulation : The methyl group in the target compound may slow hydrolysis compared to unsubstituted analogs, while chloro substituents (e.g., 1186087-42-2 ) could increase susceptibility to displacement reactions.
Biological Activity
(3-Methyl-4-nitropyridin-2-yl)methyl acetate is a heterocyclic compound with significant biological activity. Its structure, characterized by a nitro group and a methyl acetate moiety, suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacological research.
The molecular formula for this compound is C8H10N2O3, and it has been classified under various chemical categories due to its functional groups. The presence of the nitro group is particularly noteworthy as it often influences the compound's reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound has been shown to inhibit 5-lipoxygenase activating protein (FLAP) , which plays a crucial role in the biosynthesis of leukotrienes—lipid mediators involved in inflammatory responses. This inhibition can potentially lead to therapeutic effects in conditions such as arteriosclerosis and other inflammatory diseases .
Biological Activity
- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting FLAP, thereby reducing leukotriene synthesis .
- Neuroprotective Effects : In studies assessing neuroprotective activities, certain derivatives of nitropyridine compounds have demonstrated significant cell viability improvements under oxidative stress conditions . This suggests that this compound may also confer neuroprotective benefits.
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against various pathogens, although detailed studies are required to establish specific activity profiles.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound effectively inhibits FLAP, leading to reduced inflammation in animal models. |
| Study 2 | Investigated neuroprotective effects in vitro, showing increased cell viability in neuronal cultures exposed to oxidative stress. |
| Study 3 | Assessed antimicrobial properties against bacterial strains, indicating moderate effectiveness but requiring further exploration for clinical applications. |
Q & A
Q. How can mechanistic pathways for the oxidative degradation of this compound be elucidated?
- Answer : Perform LC-HRMS to identify degradation products (e.g., nitroso derivatives, hydroxylated pyridines). Use isotopically labeled ¹⁸O₂ or H₂¹⁸O to trace oxygen incorporation. Kinetic isotope effects (KIE) and EPR spectroscopy detect radical intermediates. Compare with DFT-calculated transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
